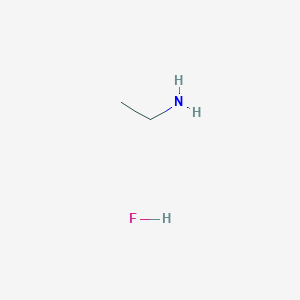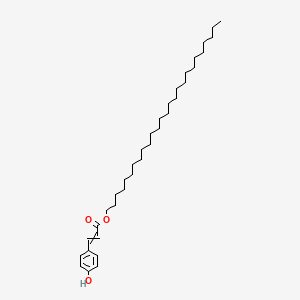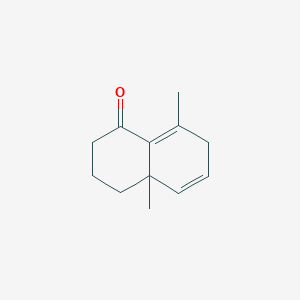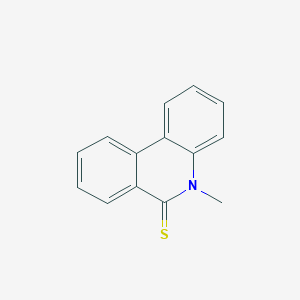
5-Methylphenanthridine-6(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylphenanthridine-6(5H)-thione is a heterocyclic compound that belongs to the phenanthridine family This compound is characterized by a sulfur atom replacing the oxygen atom in the phenanthridine-6-one structure, resulting in a thione derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylphenanthridine-6(5H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-methylphenanthridine-6-one with Lawesson’s reagent, which facilitates the conversion of the carbonyl group to a thiocarbonyl group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylphenanthridine-6(5H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenanthridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted phenanthridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Methylphenanthridine-6(5H)-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 5-Methylphenanthridine-6(5H)-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylphenanthridine-6-one: The oxygen analog of 5-Methylphenanthridine-6(5H)-thione, differing by the presence of a carbonyl group instead of a thiocarbonyl group.
Phenanthridine-6(5H)-thione: Lacks the methyl group at the 5-position, resulting in different chemical properties and reactivity.
5-Methylphenanthridine: Lacks the thione group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to the presence of both a methyl group and a thione group, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
69209-30-9 |
|---|---|
Fórmula molecular |
C14H11NS |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
5-methylphenanthridine-6-thione |
InChI |
InChI=1S/C14H11NS/c1-15-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3 |
Clave InChI |
LPXKHRKKOPKJBM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=CC=CC=C3C1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


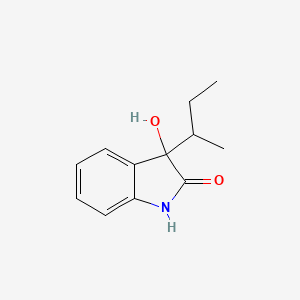
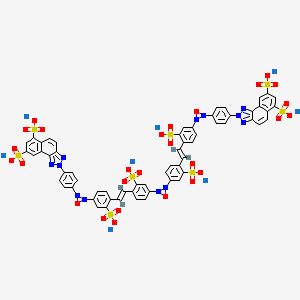
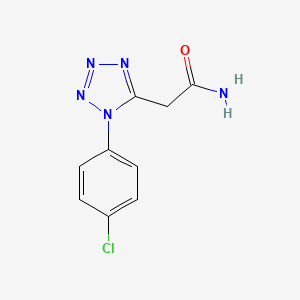

![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)
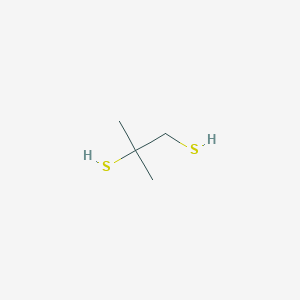
![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)

![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
